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Compound of Interest

Phenyl 5-bromofuran-2-
Compound Name:
carboxylate

Cat. No.: B310124

Phenyl 5-bromofuran-2-carboxylate: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals
Introduction

Phenyl 5-bromofuran-2-carboxylate is a chemical compound of interest in organic synthesis
and medicinal chemistry. Its structure, featuring a furan ring, a bromine substituent, and a
phenyl ester group, suggests potential applications as a building block for more complex
molecules, including pharmacologically active agents. The furan moiety is a common scaffold
in numerous natural products and pharmaceuticals, and the presence of a bromine atom
provides a handle for further chemical modifications through cross-coupling reactions. This
technical guide provides an in-depth overview of the predicted physical and chemical
properties, a detailed experimental protocol for its synthesis, and expected spectroscopic
characteristics of Phenyl 5-bromofuran-2-carboxylate.

Core Data Summary

Due to the limited availability of experimental data for Phenyl 5-bromofuran-2-carboxylate in
publicly accessible literature, the following physical and chemical properties are predicted
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based on the known characteristics of its constituent parts: 5-bromofuran-2-carboxylic acid and

phenol, as well as structurally related aromatic esters.

Property

Predicted Valuel/lInformation

Molecular Formula

C11H7BrOs

Molecular Weight

267.08 g/mol

Appearance

Likely a white to off-white or pale yellow solid.

Melting Point

Expected to be a solid at room temperature with
a melting point higher than that of 5-bromofuran-
2-carboxylic acid (188-192 °C), likely in the
range of 100-150°C.

Boiling Point

Predicted to be high, likely above 300 °C, and
may decompose upon boiling at atmospheric

pressure.

Solubility

Expected to be poorly soluble in water but
soluble in common organic solvents such as
dichloromethane, chloroform, ethyl acetate, and

acetone.

Stability

The ester bond may be susceptible to hydrolysis
under strong acidic or basic conditions. The
furan ring is generally less aromatic and more
reactive than a benzene ring and can be

sensitive to strong acids and oxidizing agents.[1]

Experimental Protocols

The synthesis of Phenyl 5-bromofuran-2-carboxylate can be achieved through the

esterification of 5-bromofuran-2-carboxylic acid with phenol. Several methods can be employed

for this transformation. Below are two detailed protocols.

Method 1: Acid-Catalyzed Fischer Esterification

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://en.wikipedia.org/wiki/Furan
https://www.benchchem.com/product/b310124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This method involves the direct reaction of the carboxylic acid and phenol in the presence of a
strong acid catalyst.

Materials:

e 5-bromofuran-2-carboxylic acid

e Phenol

o Concentrated Sulfuric Acid (H2S0Oa4) or p-Toluenesulfonic acid (p-TsOH)
» Toluene or another suitable solvent capable of forming an azeotrope with water
o Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

» Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

e Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

e Heating mantle with a magnetic stirrer

e Separatory funnel

» Rotary evaporator

o Standard laboratory glassware

Procedure:
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» To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
5-bromofuran-2-carboxylic acid (1 equivalent), phenol (1.2 equivalents), and a catalytic
amount of concentrated sulfuric acid (e.g., 5 mol%).

e Add a sufficient amount of toluene to suspend the reactants and to fill the Dean-Stark trap.

» Heat the reaction mixture to reflux with vigorous stirring. Water produced during the
esterification will be collected in the Dean-Stark trap.

» Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically
complete when no more water is collected in the trap.

e Once the reaction is complete, cool the mixture to room temperature.
 Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

e Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude product.

» Purify the crude Phenyl 5-bromofuran-2-carboxylate by recrystallization from a suitable
solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: Acyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride,
which then readily reacts with phenol.

Materials:
e 5-bromofuran-2-carboxylic acid

e Thionyl chloride (SOCI2) or Oxalyl chloride ((COCI)2)
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Anhydrous dichloromethane (DCM) or another inert solvent

Phenol

Pyridine or triethylamine (as a base)

1 M Hydrochloric acid (HCI) solution

Saturated sodium bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Equipment:

Round-bottom flask with a reflux condenser and a gas outlet to a trap

Dropping funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure: Step 1: Formation of 5-bromofuran-2-carbonyl chloride

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-
bromofuran-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

Add a catalytic amount of N,N-dimethylformamide (DMF).

Heat the mixture to reflux gently for 1-2 hours or until the solid has dissolved and gas
evolution ceases. The reaction progress can be monitored by the disappearance of the
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starting carboxylic acid by TLC.

 After the reaction is complete, remove the excess thionyl chloride by distillation or under
reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride can be used directly
in the next step.

Step 2: Esterification with Phenol

e Dissolve the crude 5-bromofuran-2-carbonyl chloride in anhydrous dichloromethane in a
clean, dry round-bottom flask under an inert atmosphere.

e Cool the solution in an ice bath.

 In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in
anhydrous dichloromethane.

e Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution with stirring.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours or overnight. Monitor the reaction by TLC.

e Upon completion, dilute the reaction mixture with dichloromethane.

o Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCI solution (to
remove pyridine), saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous MgSOas or Na2SOa.
 Filter and concentrate the organic layer under reduced pressure.

» Purify the crude product by recrystallization or column chromatography as described in
Method 1.

Mandatory Visualizations
Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of Phenyl 5-bromofuran-2-
carboxylate via the acyl chloride intermediate.
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Caption: Synthetic workflow for Phenyl 5-bromofuran-2-carboxylate.

Predicted Spectroscopic Data

The following are the predicted key spectroscopic features for Phenyl 5-bromofuran-2-
carboxylate, which are essential for its characterization.

e IH NMR (Proton Nuclear Magnetic Resonance):

o The spectrum is expected to show signals for the furan ring protons and the phenyl group
protons.

o The two protons on the furan ring will likely appear as doublets in the aromatic region
(around 6.5-7.5 ppm).

o The protons of the phenyl group will also appear in the aromatic region (around 7.0-7.5
ppm), with a multiplicity depending on the coupling patterns.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o The spectrum will show signals for all 11 carbon atoms.
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o The carbonyl carbon of the ester group is expected to have a chemical shift in the range of
160-170 ppm.

o The carbon atoms of the furan and phenyl rings will appear in the aromatic region
(approximately 110-160 ppm). The carbon attached to the bromine atom will be
significantly shifted.

IR (Infrared) Spectroscopy:

o A strong absorption band corresponding to the C=0 stretching of the ester group is
expected around 1720-1740 cm~1.

o Bands corresponding to the C-O stretching of the ester will be present in the 1100-1300
cm~1 region.

o Absorptions characteristic of the furan and phenyl rings (C-H and C=C stretching) will be
observed in the aromatic region (around 3100-3000 cm~* and 1600-1450 cm™1,
respectively).

e MS (Mass Spectrometry):

o The mass spectrum should show a molecular ion peak (M*) and a characteristic isotopic
pattern (M* and M*+2 peaks of roughly equal intensity) due to the presence of the
bromine atom.

Chemical Properties and Reactivity

o Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic
conditions to yield 5-bromofuran-2-carboxylic acid and phenol.

e Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system and can
undergo electrophilic aromatic substitution reactions. However, it is less aromatic and more
reactive than benzene, and harsh reaction conditions can lead to ring opening.[1]

e Cross-Coupling Reactions: The bromine atom on the furan ring can participate in various
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for
the introduction of a wide range of substituents at this position. This makes Phenyl 5-
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bromofuran-2-carboxylate a potentially valuable intermediate in the synthesis of more
complex molecules.

Conclusion

While direct experimental data for Phenyl 5-bromofuran-2-carboxylate is not readily
available, its physical and chemical properties can be reasonably predicted based on
analogous structures. The synthetic protocols provided offer reliable methods for its preparation
in a laboratory setting. The predicted spectroscopic data serves as a guide for the
characterization of the synthesized compound. Its chemical reactivity, particularly the potential
for cross-coupling reactions, makes it a promising building block for applications in medicinal
chemistry and materials science. Further research into this compound and its derivatives is
warranted to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Furan - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Physical and chemical properties of Phenyl 5-
bromofuran-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310124#physical-and-chemical-properties-of-phenyl-
5-bromofuran-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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